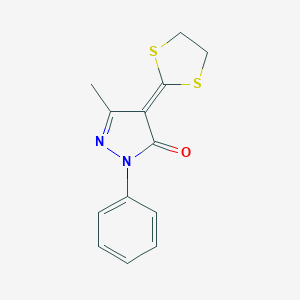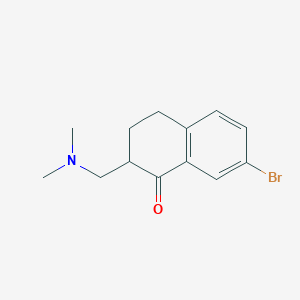![molecular formula C23H30N4O3 B246566 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone, also known as CPI-1189, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-1189 belongs to the class of benzimidazole derivatives and has been found to exhibit several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer activities.
Mécanisme D'action
The exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is not fully understood. However, it is believed that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone exerts its pharmacological effects by modulating the activity of several signaling pathways, including the NF-κB and MAPK pathways. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to inhibit the activity of the transcription factor STAT3, which is known to play a crucial role in tumor growth and metastasis.
Biochemical and Physiological Effects:
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone inhibits the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. In addition, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is its potent anti-inflammatory and anti-tumor activities. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to exhibit these activities at low concentrations, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is its complex synthesis process, which makes it difficult to produce in large quantities.
Orientations Futures
Several future directions for the research on 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone can be identified. First, further studies are needed to elucidate the exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone. Second, studies are needed to evaluate the efficacy of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone in animal models of inflammation and cancer. Third, the potential toxicity and side effects of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone need to be investigated in preclinical studies. Finally, the development of novel synthetic routes for the synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone may help to overcome the limitations associated with its complex synthesis process.
Conclusion:
In conclusion, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a synthetic compound that exhibits potent anti-inflammatory and anti-tumor activities. The synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a complex process that involves several steps. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. The exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is not fully understood, but it is believed to modulate the activity of several signaling pathways. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines and the induction of apoptosis in cancer cells. Further research is needed to fully understand the potential therapeutic applications of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a complex process that involves several steps. The first step involves the condensation of 2-aminobenzimidazole with 2-chloroethyl morpholine to form 1-(2-chloroethyl)-2-(4-morpholinyl)-1H-benzimidazole. This intermediate is then reacted with cyclohexyl isocyanate to form the final product, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone.
Applications De Recherche Scientifique
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. Several studies have reported that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells.
Propriétés
Formule moléculaire |
C23H30N4O3 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-cyclohexyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H30N4O3/c28-21-14-17(15-26(21)18-6-2-1-3-7-18)23-24-19-8-4-5-9-20(19)27(23)16-22(29)25-10-12-30-13-11-25/h4-5,8-9,17-18H,1-3,6-7,10-16H2 |
Clé InChI |
IMHKDXINMLZRGL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 |
SMILES canonique |
C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)


![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)

![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)